
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is an organic compound with the molecular formula C13H16O4. It is also known by other names such as ethyl 3-(ethoxycarbonyl)phenylpropanoate. This compound is characterized by its ester functional groups and aromatic ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can be synthesized through the esterification of benzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanol derivatives.
Substitution: Nitrobenzenepropanoic acid, halobenzenepropanoic acid.
Applications De Recherche Scientifique
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoylacetate: Similar ester structure but with a different substitution pattern on the aromatic ring.
Ethyl 3-phenylpropanoate: Lacks the additional ethoxycarbonyl group.
Ethyl cinnamate: Contains a double bond in the propanoic acid chain.
Uniqueness
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester is unique due to the presence of both ethoxycarbonyl and ester groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
10036-21-2 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 3-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-8-11-6-5-7-12(10-11)14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
HDGSRVUQMHJTDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



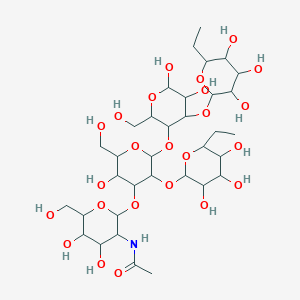
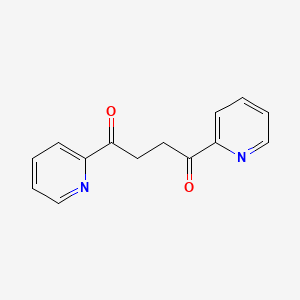


![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
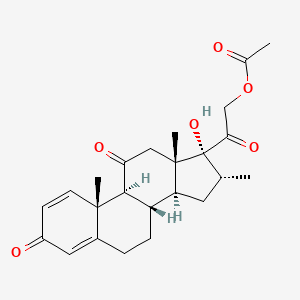
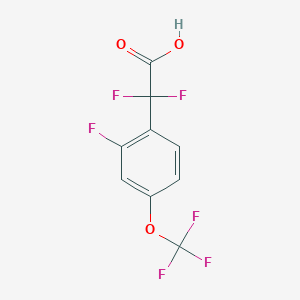

![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
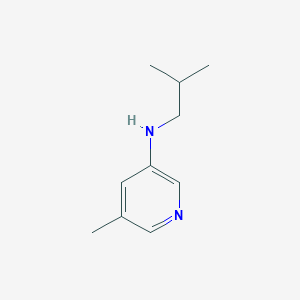
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
